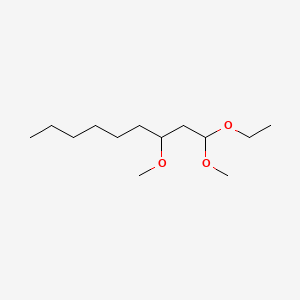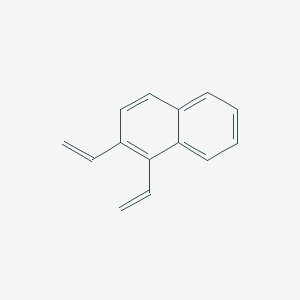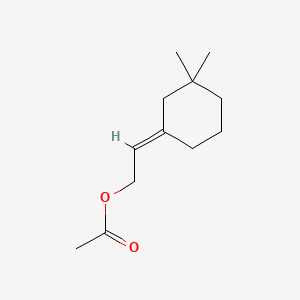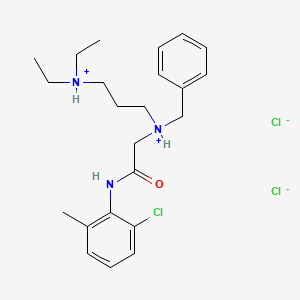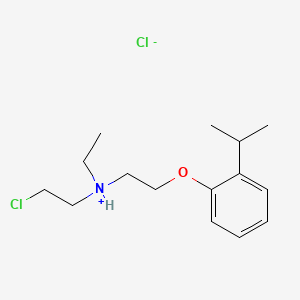
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride is a chemical compound with a complex structure that includes an isopropyl group, a phenoxy group, and a beta-chloroethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-isopropylphenol with ethylene oxide to form 2-isopropylphenoxyethanol. This intermediate is then reacted with ethyl-beta-chloroethylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The beta-chloroethylamine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis, especially in the presence of strong acids or bases, leading to the formation of corresponding alcohols and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethylamine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. This interaction can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethylamine Hydrochloride: A simpler compound with similar reactivity but lacking the isopropylphenoxy group.
Bis(2-chloroethyl)amine Hydrochloride: Known for its use in chemotherapy, this compound has a similar beta-chloroethylamine moiety.
Mechlorethamine: An alkylating agent used in cancer treatment, sharing the beta-chloroethylamine structure.
Uniqueness
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride is unique due to its combination of the isopropylphenoxy group and the beta-chloroethylamine moiety
Eigenschaften
CAS-Nummer |
63917-89-5 |
|---|---|
Molekularformel |
C15H25Cl2NO |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-chloroethyl-ethyl-[2-(2-propan-2-ylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24ClNO.ClH/c1-4-17(10-9-16)11-12-18-15-8-6-5-7-14(15)13(2)3;/h5-8,13H,4,9-12H2,1-3H3;1H |
InChI-Schlüssel |
SVUNHVRERLOSES-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCOC1=CC=CC=C1C(C)C)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)

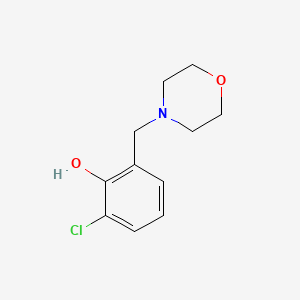
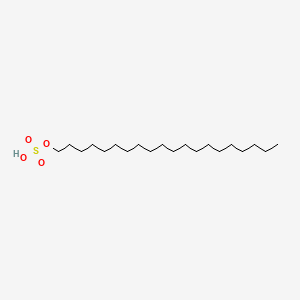

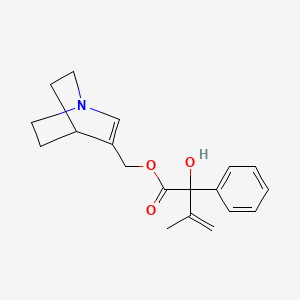

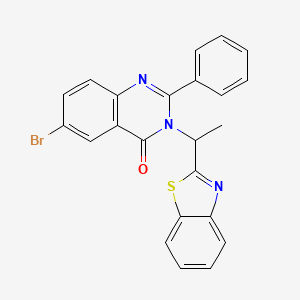
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
